

Application Note: Isolating Cannabidivarinic Acid (CBDVA) Using Supercritical Fluid Extraction

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Compound of Interest

Compound Name: *Cannabidivarinic acid*

Cat. No.: *B1210038*

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Introduction

Cannabidivarinic acid (CBDVA) is a naturally occurring cannabinoid found in the cannabis plant and is the acidic precursor to cannabidivarin (CBDV). As research into the therapeutic potential of minor cannabinoids expands, robust and efficient methods for their isolation are crucial. Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) offers a green and highly tunable alternative to traditional solvent extraction methods for obtaining high-purity cannabinoid extracts. This application note provides a detailed protocol for the isolation of CBDVA from cannabis biomass using SFE, followed by downstream purification and analysis.

Supercritical Fluid Extraction (SFE) Protocol

This protocol outlines the key steps for the selective extraction of CBDVA from cannabis plant material.

Experimental Protocol: Supercritical CO₂ Extraction

- Biomass Preparation:
 - Grind dried cannabis flower or trim to a consistent particle size (e.g., 0.5-2 mm). Uniform particle size is critical for efficient extraction.

- The plant material does not require decarboxylation, as the target is the acidic form of the cannabinoid.
- SFE System Parameters:
 - Extraction Vessel Loading: Pack the ground biomass into the extraction vessel.
 - Supercritical Fluid: Use food-grade or higher purity carbon dioxide.
 - Co-solvent (Optional): While pure supercritical CO₂ can be effective, the addition of a polar co-solvent like ethanol can enhance the extraction of more polar compounds like acidic cannabinoids.^[1] A common concentration is 5-10% (w/w) ethanol.
 - Temperature and Pressure: Set the extraction vessel temperature to 37°C and the pressure to 250 bar.^{[2][3][4][5]} These conditions provide a high density for the supercritical CO₂ (approximately 893.7 kg/m³), which enhances its solvating power for cannabinoids.^{[2][3][4][5]}
 - Flow Rate: A CO₂ flow rate of approximately 15-20 g/min is a suitable starting point for laboratory-scale extractions.
 - Extraction Time: An extraction time of 2 to 4 hours is typically sufficient to achieve good yields.
- Fractionation and Collection:
 - Utilize a series of separators at decreasing pressures and temperatures to fractionate the extract. A first separator can be set to a higher pressure to selectively precipitate waxes and less soluble compounds.
 - A cold separator placed immediately after the extraction chamber can help to maximize the yield by reducing the throttling effect and preventing dry ice formation during depressurization.^{[2][3][4][5]}
 - Collect the crude extract containing CBDVA and other cannabinoids.

Data Presentation: SFE Parameters and Expected Yields

Parameter	Value	Reference
Extraction Temperature	37 °C	[2] [3] [4] [5]
Extraction Pressure	250 bar	[2] [3] [4] [5]
CO2 Density	~893.7 kg/m ³	[2] [3] [4] [5]
Co-solvent	Optional (5-10% Ethanol)	[1]
Extraction Time	2 - 4 hours	-
Expected Total Cannabinoid Yield	5 - 25% (of biomass weight)	[6]

Note: Yields are highly dependent on the potency of the starting plant material.

Post-Extraction Purification Protocol

The crude extract from SFE will contain a mixture of cannabinoids, terpenes, waxes, and other plant compounds. Further purification is necessary to isolate CBDVA.

Experimental Protocol: Winterization and Chromatography

- Winterization:
 - Dissolve the crude SFE extract in a 10:1 ratio of ethanol to extract.
 - Chill the solution to -20°C to -80°C for 24-48 hours.[\[7\]](#) This will cause the waxes and lipids to precipitate out of the solution.
 - Filter the cold solution through a filter paper (e.g., Whatman No. 1) to remove the precipitated waxes.
 - Remove the ethanol from the filtered solution using a rotary evaporator to obtain a winterized cannabis extract.
- Chromatographic Separation:

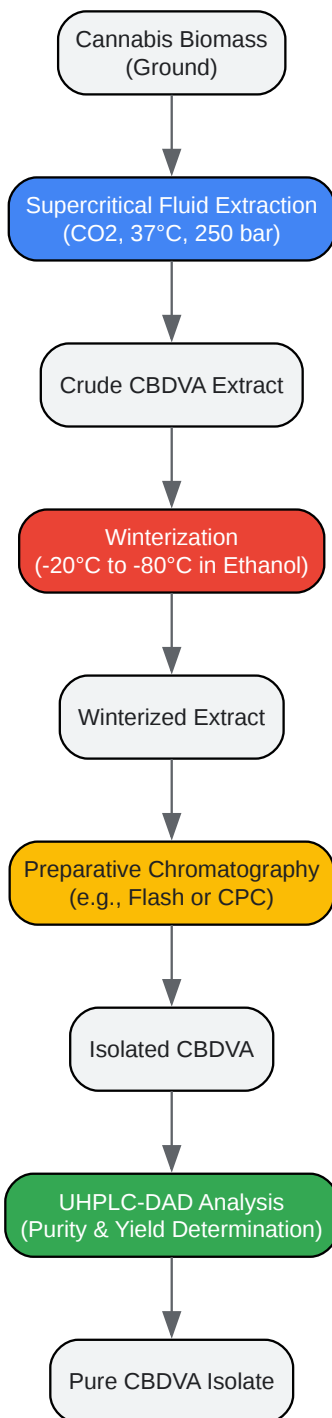
- **Method:** Preparative chromatography is a highly effective method for isolating individual cannabinoids. Techniques like flash chromatography or centrifugal partition chromatography (CPC) can be employed.[\[7\]](#)[\[8\]](#)
- **Stationary Phase:** A C18 reversed-phase silica gel is a common choice for separating cannabinoids.[\[2\]](#)
- **Mobile Phase:** A gradient of solvents is typically used. For example, a gradient of water and an organic solvent like methanol or acetonitrile can effectively separate cannabinoids based on their polarity.[\[2\]](#)
- **Fraction Collection:** Collect fractions as they elute from the column.
- **Analysis:** Analyze the collected fractions using an analytical technique like UHPLC-DAD to identify the fractions containing pure CBDVA.[\[2\]](#)
- **Solvent Removal:** Combine the pure CBDVA fractions and remove the solvent using a rotary evaporator to obtain the isolated CBDVA.

Data Presentation: Purification and Analysis Parameters

Parameter	Description	Reference
Winterization Solvent	Ethanol	[7]
Winterization Temperature	-20°C to -80°C	[7]
Chromatography Type	Preparative Reversed-Phase (e.g., Flash, CPC)	[7] [8]
Stationary Phase	C18 Silica Gel	[2]
Analytical Method	UHPLC-DAD	[2]

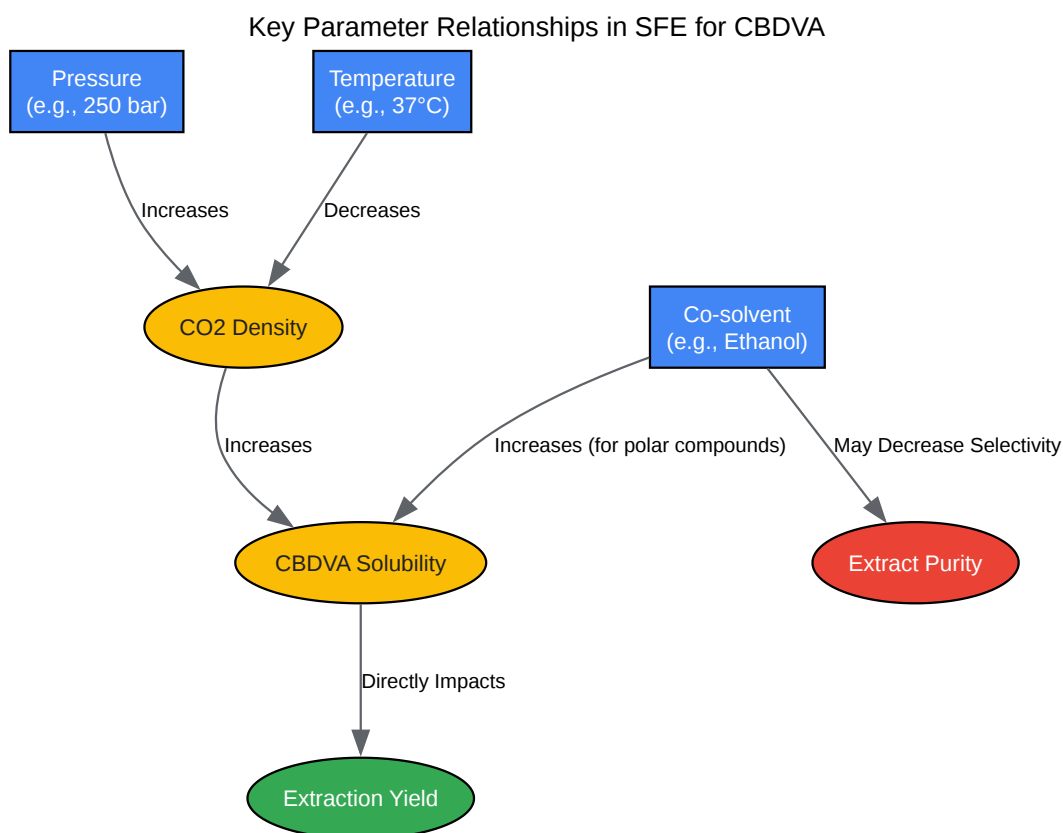
Experimental Workflow Diagram

Supercritical Fluid Extraction and Purification of CBDVA

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Caption: Workflow for CBDVA isolation using SFE and purification.

Logical Relationship Diagram



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Caption: Interplay of SFE parameters for CBDVA extraction.

Conclusion

This application note provides a comprehensive protocol for the isolation of **cannabidivarinic acid** using supercritical fluid extraction coupled with subsequent purification steps. The use of SFE offers a highly efficient and environmentally friendly method for obtaining CBDVA extract. The detailed downstream processing ensures the isolation of a high-purity final product suitable

for research and pharmaceutical development. The provided parameters and workflows serve as a robust starting point for researchers and scientists in the field of cannabinoid chemistry.

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